BF-168 is synthesized through various chemical methodologies, which are detailed in the synthesis analysis section. It belongs to a class of compounds that are characterized by their ability to interact with biological systems, particularly in imaging applications. The compound's molecular formula and weight are essential for understanding its reactivity and interactions.
The synthesis of BF-168 involves multiple steps, typically utilizing solid-phase peptide synthesis techniques. The process begins with the formation of a precursor compound, which is subsequently modified to yield BF-168. Key methods include:
BF-168's molecular structure includes specific functional groups that contribute to its biological activity. While the exact structural formula may vary based on synthetic routes, it generally features:
The compound's molecular weight is approximately 634.91 g/mol, which plays a critical role in its pharmacokinetics and bioavailability.
BF-168 undergoes various chemical reactions that are pivotal for its application in imaging:
These reactions are essential for understanding how BF-168 behaves in biological systems and optimizing its use as an imaging agent.
The mechanism of action of BF-168 involves its binding affinity to amyloid plaques in the brain. Upon administration, BF-168 traverses the blood-brain barrier and selectively binds to amyloid-beta aggregates, allowing for visualization through positron emission tomography imaging techniques. This specificity makes it a valuable tool for diagnosing Alzheimer's disease at early stages.
BF-168 exhibits several notable physical and chemical properties:
These properties are crucial for ensuring effective delivery and functionality in biological settings.
BF-168 has significant potential applications in:
The ongoing research into BF-168 emphasizes its importance as a diagnostic tool, contributing to advancements in personalized medicine and targeted therapies.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2